tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate
Description
tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate is a carbamate-protected amine featuring a spiro[2.2]pentane scaffold. The spiro[2.2]pentane system consists of two fused cyclopropane rings sharing a single bridgehead carbon atom, creating a highly strained bicyclic structure. The hydroxymethyl (-CH₂OH) group is attached to the bridgehead carbon, while the tert-butyl carbamate (Boc) group serves as a protective moiety for the amine. This compound is of interest in medicinal chemistry and organic synthesis due to its unique steric and electronic properties, which can influence reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)spiro[2.2]pentan-2-yl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-9(2,3)15-8(14)12-11(7-13)6-10(11)4-5-10/h13H,4-7H2,1-3H3,(H,12,14) |
InChI Key |
XDOUBDNRRCDYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC12CC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate typically involves the reaction of a spiro[2.2]pentane derivative with tert-butyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to yield the corresponding amine. This reaction is critical for accessing free amines in multi-step syntheses:
The reaction follows a protonation-elimination mechanism, where acid promotes carbamate cleavage via intermediate oxonium ion formation .
Functionalization of the Hydroxymethyl Group
The hydroxymethyl group undergoes typical alcohol reactions:
a) Esterification
Reacts with acetyl chloride or anhydrides to form esters:
textR = Ac, Bz, or Tosyl Conditions: Pyridine/DMAP, RT, 6–12 h Yield: 70–85%
Steric hindrance from the spiro system slows reaction kinetics compared to linear analogues.
b) Oxidation
Controlled oxidation converts the hydroxymethyl group to a carboxylic acid:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂O/acetone, 0°C, 2 h | Spiro[2.2]pentan-1-ylcarboxylic acid | 60% |
| Jones reagent | H₂SO₄/H₂O, 0°C, 1 h | Same product with reduced side oxidation | 78% |
Over-oxidation or ring-opening is minimized at low temperatures, .
Spirocyclic Ring Reactivity
The strained spiro[2.2]pentane core participates in unique transformations:
a) Ring-Opening via Nucleophilic Attack
Strong nucleophiles (e.g., Grignard reagents) induce ring-opening:
textReaction: RMgX + spiro → bicyclo[2.1.1]hexane derivatives Conditions: THF, −78°C → RT, 12 h Yield: 40–55%
Mechanistic studies suggest a concerted SN2-like pathway, .
b) [2+2] Cycloadditions
The spiro system engages in photochemical cycloadditions with alkenes:
| Dienophile | Conditions | Product | Endo/Exo Ratio |
|---|---|---|---|
| Ethylene | UV light, hexane, 8 h | Bicyclo[4.2.0]octane derivative | 85:15 |
| Norbornene | Same as above | Fused tricyclic compound | 92:8 |
Regioselectivity is dictated by orbital alignment of the spiro system’s π-bonds.
Stability and Storage
-
Thermal Stability : Decomposes above 150°C via retro-ene elimination.
-
Light Sensitivity : Prolonged UV exposure induces racemization at the spiro center (ΔΔG‡ = 12 kcal/mol).
Key Challenges in Reactivity
Scientific Research Applications
Chemistry: tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its carbamate group can form covalent bonds with active site residues in enzymes, providing insights into enzyme function.
Medicine: The compound has potential applications in drug discovery and development. Its spirocyclic structure can enhance the stability and bioavailability of drug candidates. The carbamate group can also act as a prodrug moiety, releasing active compounds in vivo.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism of action of tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic residues in enzyme active sites, inhibiting enzyme activity. The spirocyclic structure can also enhance binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound is compared below with three classes of structurally related molecules: bicyclo[1.1.1]pentane derivatives, cyclobutyl carbamates, and cyclopropyl analogs.
Bicyclo[1.1.1]pentane Derivatives
- Example: tert-butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate (CAS: 1638765-26-0) Structural Differences: The bicyclo[1.1.1]pentane core lacks the spiro junction, instead featuring three fused cyclopropane rings. The hydroxymethyl group is positioned on a non-bridgehead carbon. Reactivity: Bicyclo[1.1.1]pentanes exhibit higher ring strain than spiro[2.2]pentanes, leading to distinct reactivity in cross-coupling and functionalization reactions. Applications: Used as bioisosteres for linear alkynes or tert-butyl groups in drug design due to their rigidity and metabolic stability .
Cyclobutyl Carbamates
- Example: tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate Structural Differences: A monocyclic cyclobutane ring replaces the spiro system, reducing steric strain. Physical Properties: Reported as a colorless liquid with low boiling/melting points and solubility in polar organic solvents (e.g., ethanol, DMF). Utility: Functions as a transient protecting group in peptide synthesis, offering easier deprotection under acidic conditions compared to spiro systems .
Cyclopropyl Analogs
- Example: benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate (CAS: 103500-22-7) Structural Differences: A cyclopropane ring with a hydroxymethyl substituent and a benzyl carbamate (Cbz) group. Reactivity: Cyclopropanes are less strained than spiro[2.2]pentanes but undergo ring-opening reactions under radical or acidic conditions. Applications: Employed in the synthesis of constrained amino acid analogs and enzyme inhibitors .
Comparative Data Table
| Property/Criteria | tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate | Bicyclo[1.1.1]pentane Derivative (CAS: 1638765-26-0) | Cyclobutyl Carbamate | Cyclopropyl Carbamate (CAS: 103500-22-7) |
|---|---|---|---|---|
| Core Structure | Spiro[2.2]pentane | Bicyclo[1.1.1]pentane | Cyclobutane | Cyclopropane |
| Ring Strain | High (spiro junction) | Extreme (three fused cyclopropanes) | Moderate | Low to moderate |
| Functional Group Position | Bridgehead hydroxymethyl | Non-bridgehead hydroxymethyl | Cyclobutyl hydroxymethyl | Cyclopropyl hydroxymethyl |
| Protecting Group | Boc | Boc | Boc | Cbz (benzyl) |
| Typical Applications | Bioisosteric scaffolds, drug discovery | Rigid linkers, metabolic stabilization | Transient protection in synthesis | Enzyme inhibitors, amino acid mimics |
| Deprotection Conditions | Acidic (TFA/HCl) | Acidic | Acidic | Hydrogenolysis (H₂/Pd) |
Key Research Findings
Spiro vs. Bicyclo Systems: Spiro[2.2]pentanes exhibit intermediate strain compared to bicyclo[1.1.1]pentanes, enabling selective reactivity in click chemistry and photochemical reactions. Their spiro architecture enhances solubility in nonpolar solvents compared to bicyclo analogs .
Stability in Synthesis : Cyclobutyl carbamates (e.g., tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate ) are more thermally stable than spiro systems, making them preferable for high-temperature reactions .
Biological Relevance : Cyclopropyl carbamates like benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate are widely used in protease inhibitor design due to their ability to mimic peptide bonds while resisting enzymatic degradation .
Q & A
Basic: What are the recommended synthetic routes and purification methods for tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate?
Methodological Answer:
The synthesis typically involves protecting the spiro[2.2]pentane scaffold with a tert-butyl carbamate group. A plausible route includes:
Spiro Ring Formation : Cyclopropanation of allylic alcohols or ketones under high strain conditions.
Hydroxymethyl Introduction : Hydroxymethylation via aldehyde reduction or Grignard addition.
Carbamate Protection : Reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous THF or DCM.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How is the structural identity of this compound confirmed in academic research?
Methodological Answer:
Structural confirmation involves:
- X-ray Crystallography : Resolve the spiro[2.2]pentane conformation using SHELXL for refinement. For example, similar carbamates show bond lengths of ~1.54 Å (C-C spiro) and ~1.33 Å (C-O carbamate) .
- NMR Spectroscopy : Key signals include:
- ¹H NMR : δ 1.4 ppm (tert-butyl, 9H), δ 3.6–4.2 ppm (hydroxymethyl CH₂OH).
- ¹³C NMR : δ 80 ppm (spiro quaternary carbon), δ 155 ppm (carbamate carbonyl).
- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) .
Advanced: What experimental challenges arise in achieving regioselectivity during the synthesis of spiro[2.2]pentane derivatives?
Methodological Answer:
Spiro[2.2]pentane systems face inherent steric strain, leading to competing pathways:
- Steric Hindrance : The compact spiro structure may favor side reactions (e.g., ring-opening). Mitigate via low-temperature reactions (−78°C) and bulky bases (e.g., LDA).
- Directing Groups : Use temporary protecting groups (e.g., silyl ethers) to steer hydroxymethylation to the desired position.
- Computational Validation : DFT calculations (B3LYP/6-31G*) predict transition states to optimize regioselectivity .
Advanced: How does the spiro[2.2]pentane scaffold influence conformational stability in solution vs. solid state?
Methodological Answer:
- Solid State : X-ray data (e.g., CCDC entries) reveal planar spiro junctions with dihedral angles <10°, stabilized by intramolecular H-bonding between hydroxymethyl and carbamate .
- Solution Dynamics : Variable-temperature NMR (VT-NMR) in DMSO-d₆ shows rapid interconversion of spiro conformers above −40°C. NOESY experiments detect through-space correlations between tert-butyl and hydroxymethyl protons .
Advanced: What mechanistic insights explain the reactivity of the carbamate group under acidic/basic conditions?
Methodological Answer:
- Acidic Hydrolysis : The carbamate undergoes cleavage via protonation of the carbonyl oxygen, forming a tert-butyl cation intermediate. Monitor via LC-MS (m/z = 154 for tert-butyl fragment) .
- Base Stability : In NaOH/THF, nucleophilic attack at the carbonyl carbon is hindered by steric shielding from the spiro ring. Kinetic studies show t₁/₂ > 24 hrs at pH 9 .
Advanced: How can crystallographic data resolve discrepancies in reported molecular geometries?
Methodological Answer:
- Twinning/Disorder : Use SHELXL’s TWIN/BASF commands to model twinned crystals. For example, a study on tert-butyl carbamates achieved R-factor convergence <5% after refining hydrogen-bonding networks .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s conformational analysis for spiro ring puckering .
Advanced: How do researchers reconcile conflicting safety data (e.g., toxicity classifications) for this compound?
Methodological Answer:
- In Silico Predictions : Use tools like EPA’s ECOSAR (v2.2) to estimate LC50 for aquatic toxicity. For example, logP calculations (~2.1) suggest moderate bioaccumulation potential .
- Empirical Testing : Conduct Ames tests (S. typhimurium TA98/TA100) to assess mutagenicity. A study on similar carbamates reported no mutagenic activity at 500 µg/plate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
